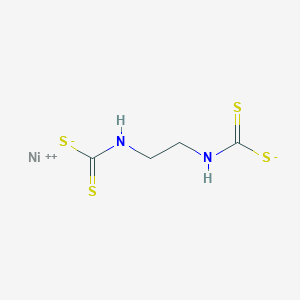
Nickel(II) ethylenebis(dithiocarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) ethylenebis(dithiocarbamate) (NiET) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. NiET is synthesized through a simple and efficient method, which will be discussed in This paper aims to provide an overview of NiET, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
Nickel(II) ethylenebis(dithiocarbamate) exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) binds to metal ions, such as nickel, copper, and zinc, and forms stable complexes. These complexes can disrupt the normal functioning of enzymes and proteins, leading to cell death. Nickel(II) ethylenebis(dithiocarbamate) has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, an enzyme complex involved in protein degradation.
生化和生理效应
Nickel(II) ethylenebis(dithiocarbamate) has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Nickel(II) ethylenebis(dithiocarbamate) can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that Nickel(II) ethylenebis(dithiocarbamate) can reduce tumor growth in mice and improve the survival rate of mice infected with a viral infection.
实验室实验的优点和局限性
Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Nickel(II) ethylenebis(dithiocarbamate) has a high affinity for metal ions, which makes it useful for studying metal-dependent enzymes and proteins. However, Nickel(II) ethylenebis(dithiocarbamate) also has some limitations. It can be toxic to cells at high concentrations and can interfere with the activity of non-metal-dependent enzymes and proteins.
未来方向
There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research. One area of interest is the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of Nickel(II) ethylenebis(dithiocarbamate) as a tool for studying metal-dependent enzymes and proteins. Nickel(II) ethylenebis(dithiocarbamate) can also be used as a biosensor for detecting metal ions in environmental samples. Further studies are needed to fully understand the biological effects of Nickel(II) ethylenebis(dithiocarbamate) and its potential applications in various fields.
Conclusion:
In conclusion, Nickel(II) ethylenebis(dithiocarbamate) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method and exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments, but also has some limitations. There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research, including the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs and the use of Nickel(II) ethylenebis(dithiocarbamate) as a biosensor.
合成方法
Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method. The synthesis involves the reaction between nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate trihydrate in methanol. The reaction takes place at room temperature and produces a yellow-green precipitate, which is Nickel(II) ethylenebis(dithiocarbamate). The yield of Nickel(II) ethylenebis(dithiocarbamate) is dependent on the reaction conditions, such as temperature, pH, and solvent.
科学研究应用
Nickel(II) ethylenebis(dithiocarbamate) has been extensively studied in various scientific research applications. In agriculture, Nickel(II) ethylenebis(dithiocarbamate) has been used as a fungicide and bactericide to control plant diseases. In environmental science, Nickel(II) ethylenebis(dithiocarbamate) has been used to remove heavy metals from contaminated soil and water. In medicine, Nickel(II) ethylenebis(dithiocarbamate) has been studied for its potential anticancer and antiviral properties.
属性
CAS 编号 |
12275-13-7 |
|---|---|
产品名称 |
Nickel(II) ethylenebis(dithiocarbamate) |
分子式 |
C4H6N2NiS4 |
分子量 |
269.1 g/mol |
IUPAC 名称 |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI 键 |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
手性 SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
规范 SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
其他 CAS 编号 |
12275-13-7 |
同义词 |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



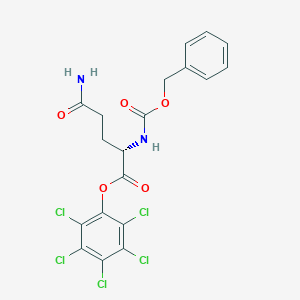
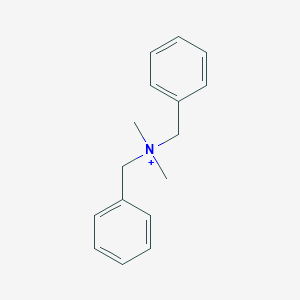
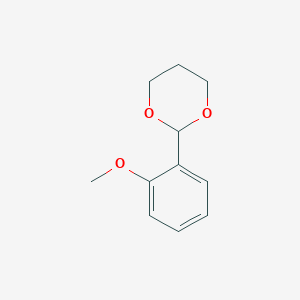
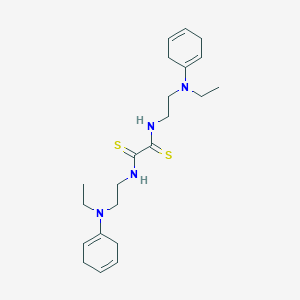
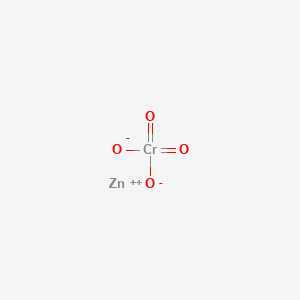
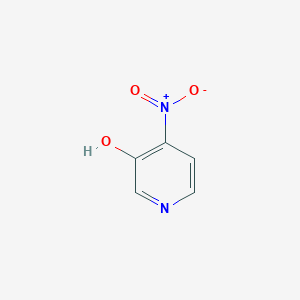
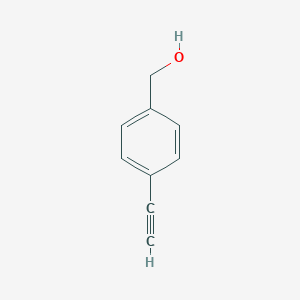
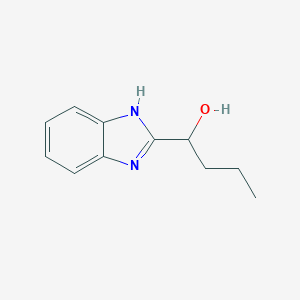
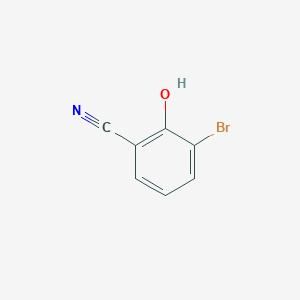
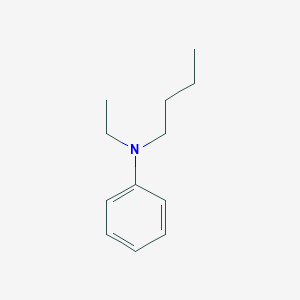
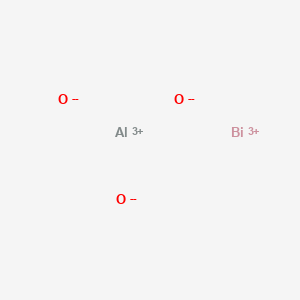
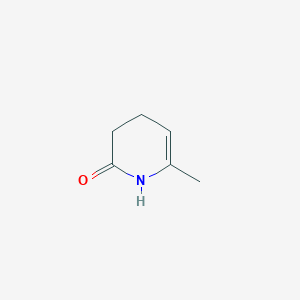
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
